molecular formula C15H11N3O B2836764 3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one CAS No. 1000169-10-7

3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one

Cat. No.: B2836764
CAS No.: 1000169-10-7
M. Wt: 249.273
InChI Key: WOYMZRWUKAMJMT-BQYQJAHWSA-N
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Description

3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via an ethenyl linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoxaline and 3-pyridinecarboxaldehyde.

    Formation of the Ethenyl Linkage: The key step involves the formation of the ethenyl linkage between the quinoxaline and pyridine moieties. This is often achieved through a Heck coupling reaction, where the 2-chloroquinoxaline is reacted with 3-pyridinecarboxaldehyde in the presence of a palladium catalyst and a base.

    Reaction Conditions: The Heck coupling reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethenyl linkage or reduce the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-2-pyridin-2-ylethenyl]-1H-quinoxalin-2-one
  • 3-[(E)-2-pyridin-4-ylethenyl]-1H-quinoxalin-2-one
  • 3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-4-one

Uniqueness

3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine moiety and the ethenyl linkage can significantly affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMZRWUKAMJMT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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